molecular formula C13H17N3O3 B1530960 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one CAS No. 730976-49-5

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one

Cat. No.: B1530960
CAS No.: 730976-49-5
M. Wt: 263.29 g/mol
InChI Key: SEXRDGFJSQWDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is a quinazolinone derivative with a molecular weight of 263.3 g/mol. This compound is characterized by its ethylamino group attached to the quinazolinone core, along with methoxy groups at the 6th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one typically involves the following steps:

  • Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.

  • Introduction of Methoxy Groups: Methylation of the quinazolinone core at the 6th and 7th positions can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

  • Attachment of Ethylamino Group: The ethylamino group can be introduced by reacting the methoxy-substituted quinazolinone with ethylamine under reflux conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Halides (e.g., iodomethane), alkylating agents, and polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed:

  • Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.

  • Reduction: Formation of reduced quinazolinone derivatives with fewer oxygen atoms.

  • Substitution: Formation of quinazolinone derivatives with different substituents at the nitrogen or carbon atoms.

Scientific Research Applications

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including the treatment of various diseases such as multiple system atrophy.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one is unique due to its specific structural features and functional groups. Similar compounds include:

  • 5,7-Dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one mesilate: Used in the treatment of multiple system atrophy.

  • 2-((Ethylamino)methyl)-3,4-dihydroquinazolin-4-one: A simpler quinazolinone derivative without methoxy groups.

These compounds share the quinazolinone core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-(ethylaminomethyl)-6,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-4-14-7-12-15-9-6-11(19-3)10(18-2)5-8(9)13(17)16-12/h5-6,14H,4,7H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXRDGFJSQWDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Reactant of Route 2
Reactant of Route 2
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
2-[(Ethylamino)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.